N-(3-Chloro-4-methylphenyl)glycine
Description
N-(3-Chloro-4-methylphenyl)glycine is a glycine derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The glycine backbone (NH₂-CH₂-COOH) is functionalized at the nitrogen atom, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and polymers.
Properties
CAS No. |
66115-56-8 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-(3-chloro-4-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-7(4-8(6)10)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
InChI Key |
AMOMCEQMKMPXPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCC(=O)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Electronic Influence :
- The 3-Cl and 4-CH₃ groups in the target compound create a meta/para substitution pattern, balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects. This contrasts with analogs like N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine, where the 4-Cl and 3-CF₃ groups produce stronger electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~3.5–4.0) .
- Sulfonyl-containing analogs (e.g., ) exhibit higher polarity and thermal stability due to the sulfonyl group’s strong electron-withdrawing nature and hydrogen-bonding capacity.
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